Flualprazolam-d4

Description

Fundamentals of Isotopic Labeling in Analytical Chemistry

Isotopic labeling is a technique that involves the substitution of one or more atoms in a molecule with their isotope. numberanalytics.comwikipedia.org An isotope is a variant of a particular chemical element which differs in neutron number, and consequently in nucleon number (mass number), but has the same number of protons in each atom. This technique allows researchers to "tag" and track the passage of a molecule through a chemical reaction, metabolic pathway, or analytical system. wikipedia.orgstudysmarter.co.uk The fundamental principle relies on the fact that while isotopes of an element have slightly different physical properties (like mass), their chemical behavior is nearly identical to their naturally occurring counterparts. numberanalytics.com

There are two primary types of isotopes used for labeling: stable and radioactive. numberanalytics.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and are detected based on their mass difference using techniques like mass spectrometry (MS) or their unique nuclear spin properties in nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comwikipedia.org Radioactive isotopes (radionuclides), by contrast, are unstable and emit radiation, which can be detected by various instruments. numberanalytics.com The choice of isotope depends on the specific application, with stable isotopes being preferred for many quantitative studies due to their longer shelf-life and safety. studysmarter.co.uk This method is foundational for studying molecular transformations, understanding complex mechanisms, and quantifying compounds with high precision. studysmarter.co.uk

Role of Deuterated Analogs as Internal Standards in Quantitative Analysis

In quantitative analysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for achieving accurate results. scispace.com An internal standard is a compound of known concentration that is added to an unknown sample to correct for variability during the analytical process. scispace.com Stable isotopically labeled (SIL) compounds are considered the "gold standard" for internal standards, with deuterated analogs—where one or more hydrogen atoms are replaced by deuterium—being commonly used. scispace.comnih.govnih.gov

The value of a deuterated internal standard is that it co-elutes, or separates at the same time, as the non-labeled target analyte during chromatography and exhibits similar ionization behavior in the mass spectrometer. kcasbio.com However, because it has a different mass, the mass spectrometer can distinguish it from the analyte. wikipedia.org This allows the deuterated standard to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects. kcasbio.comclearsynth.com Matrix effects, caused by other components in a complex sample (like blood or urine) interfering with the analyte's signal, can be a significant source of error. clearsynth.com By comparing the analyte's signal to the internal standard's signal, a precise and accurate quantification can be made. clearsynth.com While SIL internal standards are the first choice for robust and reliable methods, it is noted that in some cases, deuterium-labeled compounds can exhibit slightly different chromatographic retention times than the analyte, a factor that must be considered during method development. scispace.comnih.gov

Overview of Flualprazolam-d4 within the Context of Novel Psychoactive Substances (NPS) Research

The landscape of illicit drugs is continually changing with the emergence of Novel Psychoactive Substances (NPS). sigmaaldrich.com These substances are often designed to mimic the effects of controlled drugs while circumventing existing laws. sigmaaldrich.com Among the various classes of NPS, designer benzodiazepines have become increasingly prevalent. cfsre.org Flualprazolam is a designer benzodiazepine (B76468), structurally related to the prescription medication alprazolam, that has appeared on the illicit market and has been associated with an increasing number of clinical and forensic cases. springermedizin.deresearchgate.net As a non-registered drug, it presents significant challenges for public health and forensic toxicology. researchgate.netnih.gov

To accurately identify and quantify flualprazolam in biological samples, forensic and research laboratories rely on advanced analytical methods like GC-MS and LC-MS. caymanchem.comnih.gov For these quantitative analyses, a reliable internal standard is essential. This compound is the deuterated stable isotope-labeled analog of flualprazolam. caymanchem.comsigmaaldrich.com It is intended for use as an internal standard for the quantification of flualprazolam. caymanchem.com By incorporating this compound into their analytical workflow, laboratories can achieve the high degree of accuracy and precision needed to interpret toxicological findings in, for example, postmortem investigations or driving under the influence cases. cfsre.org

Interactive Data Tables

Chemical Properties of this compound

The following table summarizes key chemical identifiers and properties for the this compound compound.

| Property | Value | Source |

| Formal Name | 8-chloro-6-(2-fluorophenyl-3,4,5,6-d₄)-1-methyl-4H-benzo[f] numberanalytics.comclearsynth.comcreative-proteomics.comtriazolo[4,3-a] numberanalytics.comclearsynth.comdiazepine (B8756704) | caymanchem.com |

| Molecular Formula | C₁₇H₈D₄ClFN₄ | caymanchem.comsigmaaldrich.com |

| Molecular Weight | 330.8 g/mol | caymanchem.com |

| InChI Key | MPZVLJCMGPYWQQ-QFFDRWTDSA-N | caymanchem.comsigmaaldrich.com |

| Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.com |

| CAS Number | Not explicitly available for d4 variant; parent is 28910-91-0 | issup.net |

Research Findings: Flualprazolam Concentrations in Forensic Cases

The use of deuterated standards like this compound is critical for the accurate determination of the parent drug's concentration in complex biological matrices. The table below presents findings from various forensic investigations where Flualprazolam was quantified in blood samples, illustrating the range of concentrations encountered. Such data is vital for toxicologists to interpret the potential role of the substance in forensic cases.

| Study Type | Number of Cases | Matrix | Concentration Range (ng/mL) | Median Concentration (ng/mL) | Source |

| Postmortem | 167 | Blood | 2.0–620 | 8.2 | cfsre.org |

| Drug Impaired Driving | 22 | Blood | 4.4–68 | 14 | cfsre.org |

| Postmortem | 9 | Blood | Not specified, but cases involved multiple drugs | Not specified | nih.gov |

| Postmortem | 22 | Central Blood | 4.24–48.0 | 9.95 | researchgate.net |

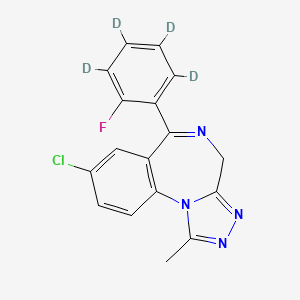

Structure

2D Structure

Properties

Molecular Formula |

C17H12ClFN4 |

|---|---|

Molecular Weight |

330.8 g/mol |

IUPAC Name |

8-chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

InChI |

InChI=1S/C17H12ClFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D |

InChI Key |

MPZVLJCMGPYWQQ-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)F)[2H])[2H] |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Deuterated Benzodiazepine Analogs

General Principles of Deuteration in Complex Organic Synthesis

The incorporation of deuterium (B1214612) into organic molecules can be achieved through several strategic approaches, ranging from direct exchange reactions on a late-stage intermediate to building the molecule from pre-deuterated starting materials. The choice of method depends on the target molecule's stability, the desired position of the deuterium label(s), and the availability of deuterated reagents.

Key synthetic strategies include:

Hydrogen-Deuterium Exchange (H/D Exchange): This is one of the most direct methods, where hydrogen atoms in a molecule are swapped for deuterium atoms from a deuterium source. researchgate.net This exchange can be facilitated under different conditions:

Acid or Base Catalysis: Protons on carbons adjacent to carbonyl groups or other electron-withdrawing groups, as well as protons on heteroatoms (e.g., in amines or hydroxyls), can be exchanged with deuterium in the presence of a deuterated acid or base and a deuterium source like deuterium oxide (D₂O). wikipedia.orgacs.org

Metal Catalysis: Transition metals such as palladium, platinum, rhodium, and iridium are effective catalysts for activating C-H bonds, even those that are typically non-acidic, allowing for their exchange with deuterium from D₂O or D₂ gas. researchgate.netchemistryviews.org This method can achieve high levels of deuterium incorporation across various positions in a molecule. researchgate.net

Reduction with Deuterated Reagents: Carbonyls, alkenes, alkynes, and other reducible functional groups can be deuterated using isotopic reducing agents. Common reagents include sodium borodeuteride (NaBD₄), lithium aluminum deuteride (LiAlD₄), and deuterium gas (D₂) with a metal catalyst (e.g., Pd/C). researchgate.net

Synthesis from Deuterated Precursors: This "bottom-up" approach involves using commercially available, simple deuterated building blocks (e.g., deuterated benzene, deuterated methyl iodide) and carrying them through a multi-step synthesis. researchgate.netresearchgate.net This method offers precise control over the location of the deuterium atoms but can be more time-consuming and costly. clearsynth.comsimsonpharma.com

Below is an interactive data table summarizing these general methodologies.

| Method | Deuterium Source | Typical Substrate/Functional Group | Conditions |

| Acid/Base-Catalyzed H/D Exchange | D₂O, CH₃OD, Acetic acid-d₄ | Protons alpha to carbonyls, acidic C-H bonds | Acidic or basic media |

| Metal-Catalyzed H/D Exchange | D₂O, D₂ gas | Aromatic and aliphatic C-H bonds | Heterogeneous or homogeneous metal catalyst (e.g., Pd/C, [Ir(cod)py(PCy₃)]PF₆) |

| Reductive Deuteration | NaBD₄, LiAlD₄, D₂ gas | Aldehydes, ketones, esters, alkenes, alkynes | Metal catalyst (for D₂ gas), appropriate solvent |

| Synthesis from Deuterated Precursors | CD₃I, Benzene-d₆, Chloroform-d | Varies depending on the synthetic route | Standard organic synthesis conditions |

Specific Approaches for Deuterium Labeling of Benzodiazepine (B76468) Scaffolds

The benzodiazepine core structure presents unique challenges and opportunities for deuterium labeling. The specific placement of deuterium atoms is often desired to act as a metabolic block or to serve as a stable isotopic marker for analytical purposes without interfering with the molecule's biological activity.

Several established methods have been adapted for the deuteration of benzodiazepines:

Exchange at the C3 Position: For many 1,4-benzodiazepines, the protons at the C3 position are susceptible to base-catalyzed H/D exchange, particularly if a carbonyl group is present at C2. A notable example is the synthesis of 3-deuterated diazepam. This was achieved by first forming the diazepam 4-oxide, which facilitates keto-enol tautomerism. The subsequent treatment with a deuterated alkaline solvent, like deuterated methanol, leads to efficient deuterium exchange at the C3 position. iaea.org This deuterated intermediate can then be used to synthesize other deuterated benzodiazepine derivatives. iaea.org

Deuteration of Precursors: A common strategy involves the deuteration of an early-stage intermediate, which is then carried through the remaining synthetic steps. For the synthesis of deuterated lorazepam ({sup 2}H{sub 3}-lorazepam), the key step was the selective H/D exchange on the precursor 2-amino-5,2'-dichloro-benzophenone using deuterated acids. osti.gov This approach ensures the label is incorporated into a stable position on the aromatic ring early in the synthesis.

Use of Deuterated Reagents in Ring Formation/Modification: In the synthesis of triazolobenzodiazepines like alprazolam and its analogs, deuterated reagents can be used to introduce the label. A patented method for preparing deuterated alprazolam involves the reaction of non-deuterated alprazolam with deuterated chloroform (CDCl₃) in the presence of potassium carbonate. google.com This suggests a base-mediated exchange on the triazolo ring or adjacent methyl group. For Flualprazolam-d4, a similar strategy could theoretically be employed, or a deuterated building block, such as a deuterated acetylhydrazine, could be used in the final cyclization step that forms the triazole ring.

| Benzodiazepine Analog | Deuteration Method | Precursor/Intermediate | Deuterated Reagent |

| Diazepam-d₂ | Base-catalyzed H/D exchange | Diazepam 4-oxide | Deuterated alkaline methanol |

| Lorazepam-d₃ | Acid-catalyzed H/D exchange | 2-amino-5,2'-dichloro-benzophenone | Deuterated acids |

| Alprazolam (deuterated) | Base-mediated H/D exchange | Alprazolam | Deuterated chloroform (CDCl₃) |

Characterization of Synthetic Intermediates and Impurities in Flualprazolam Synthesis Relevant to Deuterated Analog Production

The synthesis of Flualprazolam, the 2'-fluoro analog of alprazolam, generally follows established routes for triazolobenzodiazepines. wikipedia.orgresearchgate.net A common pathway involves the cyclization of an aminobenzophenone precursor to form the diazepine (B8756704) ring, followed by the fusion of the triazole ring. chemicalbook.comdntb.gov.ua For instance, one route describes the reaction of an intermediate with acetylhydrazine to form the final triazolobenzodiazepine structure. chemicalbook.com

During the production of a deuterated analog like this compound, the control and characterization of intermediates and impurities are paramount. Impurities can arise from starting materials, by-products of side reactions, or degradation of the final product. iajps.com The introduction of a deuteration step can introduce unique impurities.

Potential Impurities in this compound Synthesis:

Unlabeled Flualprazolam: Incomplete deuteration reaction can lead to the presence of the original, non-deuterated compound.

Partially Deuterated Species: Depending on the method and the number of targeted exchange sites (e.g., for a d4 analog), species with one, two, or three deuterium atoms (d1, d2, d3) may be present.

Isotopic Scrambling: In some catalytic H/D exchange reactions, deuterium atoms may be incorporated at unintended positions in the molecule.

Process-Related Impurities: Standard impurities from the non-deuterated synthesis route will also be present. These can include starting materials like the corresponding 2-aminobenzophenone derivative or intermediates from incomplete cyclization. nih.gov For example, a minor component found in seized designer benzodiazepine capsules was identified as a synthetic precursor. nih.gov

Characterization Techniques:

A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation and quantification of the desired deuterated compound and any related impurities. ijpsr.com

| Analytical Technique | Purpose in Deuterated Synthesis Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation of the final deuterated product from non-deuterated starting material, partially deuterated species, and other process-related impurities. |

| Mass Spectrometry (MS) | Confirmation of the molecular weight of this compound. Provides information on the isotopic distribution (purity) by showing the relative abundance of d0, d1, d2, d3, and d4 species. senieer.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides an accurate mass measurement, which helps to confirm the elemental composition of the product and unknown impurities. senieer.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Used to determine the position of deuterium incorporation by observing the disappearance or reduction in the intensity of specific proton signals. The percentage of deuteration at each site can be calculated. ansto.gov.au²H NMR: Directly detects the deuterium nuclei, confirming the location of the label on the molecular scaffold. |

The thorough characterization of synthetic intermediates and the final product ensures the quality, purity, and isotopic integrity of this compound, which is critical for its intended application as an analytical standard.

Advanced Analytical Strategies Employing Flualprazolam D4 As a Quantification Standard

Chromatographic Separation Techniques for Target Analyte Isolation

Chromatographic separation is the cornerstone of analytical methodologies for benzodiazepines, enabling the isolation of target analytes from complex sample matrices before detection. Flualprazolam-d4 is employed during sample preparation to co-elute with its non-deuterated counterpart, thereby correcting for any losses or variations during the separation process.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For benzodiazepines, GC-MS often requires derivatization to enhance their volatility and thermal stability, making them amenable to GC separation researchgate.netresearchgate.netnih.gov. Deuterated internal standards, such as this compound, are utilized to improve the accuracy and precision of quantification in GC-MS analyses of benzodiazepines researchgate.net. Studies have reported successful GC-MS methods for benzodiazepine (B76468) determination with recoveries typically above 74% and correlation coefficients (R²) exceeding 0.9981 nih.gov. The use of internal standards like this compound is critical for compensating for variations in derivatization efficiency and injection volume.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced variants are widely adopted for the analysis of benzodiazepines due to their ability to handle non-volatile and thermally labile compounds with minimal sample preparation and high sensitivity. This compound is commonly used as an internal standard in LC-MS methods for the quantification of flualprazolam and other benzodiazepines in various matrices, including biological fluids and pharmaceutical formulations medcraveonline.comcaymanchem.comnih.govmdpi.comnih.gov.

LC-QTOF-MS offers high-resolution mass analysis, providing accurate mass measurements that are invaluable for compound identification and confirmation. This technique is employed for the general unknown screening of substances, including benzodiazepines, in complex matrices like hair nih.gov. In such applications, a mixture of deuterated standards, including potentially this compound, is added for quantification and method control. Studies have reported limits of detection (LODs) for benzodiazepines in hair samples analyzed by LC-QTOF-MS in the range of 0.003-0.015 ng/mg, with good accuracy and reproducibility nih.gov. Flualprazolam itself has been identified using LC-QTOF-MS with a reported LOD of 0.03 ng/mL in blood nih.gov.

LC-MS/MS, particularly using triple quadrupole mass analyzers operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for sensitive and selective quantification of benzodiazepines. This technique offers excellent specificity, minimizing interference from the sample matrix. This compound is frequently employed as an internal standard in LC-MS/MS methods for flualprazolam and other benzodiazepines medcraveonline.comnih.govmdpi.comnih.govnih.govchromatographytoday.comresearchgate.netmdpi.comlcms.czscispace.comresearchgate.netuakron.eduoup.comresearchgate.netresearchgate.net. Studies have demonstrated high linearity (r² > 0.99) and excellent recovery rates (typically 70–120%) for benzodiazepines analyzed by LC-MS/MS mdpi.comscispace.comresearchgate.net. Precision, expressed as coefficient of variation (CV), is generally kept below 15% nih.govmdpi.comscispace.comresearchgate.netmdpi.comresearchgate.netresearchgate.net. Matrix effects, a common challenge in LC-MS/MS, are effectively managed by using deuterated internal standards like this compound, reducing ion suppression or enhancement to acceptable levels (e.g., <20% when corrected) lcms.czoup.comresearchgate.net.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Enhancements

UHPLC-MS/MS combines the speed and resolution of ultra-high performance liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. This approach significantly reduces analysis times while maintaining or improving chromatographic performance, making it highly suitable for high-throughput screening and quantification of benzodiazepine panels lcms.czscispace.commdpi.comresearchgate.netresearchgate.netwaters.comsciex.com. Methods have been developed to analyze dozens of benzodiazepines and related compounds simultaneously, with run times often under 10 minutes lcms.czmdpi.comresearchgate.net. For instance, a UHPLC-MS/MS method for 14 benzodiazepines in aquaculture samples achieved LODs as low as 0.002–0.01 μg/L and LOQs of 0.01–0.03 μg/L mdpi.com. Similarly, methods for over 50 benzodiazepines report LODs in the pg/mg range researchgate.net. The use of this compound as an internal standard in these UHPLC-MS/MS workflows is crucial for ensuring the accuracy and robustness of the quantitative data.

Optimization of Chromatographic Parameters

Effective chromatographic separation is achieved through meticulous optimization of several parameters. For benzodiazepine analysis using this compound as an internal standard, these include:

Stationary Phase Selection: Reversed-phase C18 columns are most commonly employed due to their versatility and ability to retain moderately polar compounds. Specific examples include C18, BEH C18, Polar RP, HSS T3, and Kinetex Biphenyl columns, often with particle sizes ranging from 1.7 to 2.7 µm for UHPLC applications nih.govnih.govnih.govlcms.czresearchgate.netwaters.comsciex.comumich.edunih.govmedipol.edu.tr.

Mobile Phase Composition: Mobile phases typically consist of a mixture of an aqueous buffer (e.g., water with formic acid, acetic acid, or ammonium (B1175870) formate/acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is critical for controlling the ionization state and retention of benzodiazepines nih.govmdpi.comresearchgate.netresearchgate.netumich.edunih.govmedipol.edu.trspectroscopyonline.com.

Gradient Elution Profiles: Gradient elution is essential for separating compounds with a wide range of polarities and retention times within a single run. Optimized gradients are designed to achieve good resolution, sharp peaks, and short run times, typically ranging from 4 to 15 minutes for LC-MS/MS and UHPLC-MS/MS methods nih.govnih.govlcms.czmdpi.comresearchgate.netumich.edunih.gov.

Table 1: Representative Chromatographic Conditions for Benzodiazepine Analysis

| Technique | Stationary Phase | Mobile Phase A | Mobile Phase B (Organic Modifier) | Gradient Elution | Typical Run Time | Reference(s) |

| GC-MS | Varies (e.g., HP-5) | N/A (Carrier gas: Helium) | N/A | N/A | Varies | researchgate.netnih.gov |

| LC-MS/MS | C18 (e.g., Zorbax SB-C18, Synergi Polar RP) | 20 mM Ammonium Formate (pH 8.6) or 0.1% Formic Acid | Methanol or Acetonitrile | Isocratic or Gradient | 10-25 min | medcraveonline.comnih.govumich.edu |

| LC-QTOF-MS | Varies (e.g., Agilent 6530) | Methanol/Acetonitrile/H₂O/Ammonium Formate | Acetonitrile | Data-dependent acquisition | Varies | nih.gov |

| UHPLC-MS/MS | BEH C18, HSS T3, Kinetex Biphenyl | 20 mM Ammonium Acetate + 0.1% Formic Acid + 5% Acetonitrile in Water | Acetonitrile | Optimized gradients (e.g., 3-95% B over 4-9.5 min) | 4-11 min | lcms.czmdpi.comresearchgate.netsciex.comnih.gov |

Table 2: Key Analytical Performance Data for Benzodiazepine Quantification using Deuterated Standards

| Technique | Analyte(s) / Matrix | Internal Standard Type | LOD / LOQ Range | Recovery Range | Precision (%CV) | Linearity (r²) | Reference(s) |

| GC-MS | Benzodiazepines / Blood | Deuterated | LOD: 1–113 ng/mL, LOQ: 4–375 ng/mL | >74% | <11.1% | >0.9981 | researchgate.netnih.gov |

| LC-MS/MS | Flualprazolam / Serum | This compound | LOD: 0.608 ng/mL, LOQ: 1.842 ng/mL | 97-105% | <7.07% | 0.997 | mdpi.com |

| LC-MS/MS | Benzodiazepines / Urine | Deuterated | Varies (e.g., 0.5–10 ng/mL) | 73–108% | <15% | >0.9971 | nih.govscispace.com |

| LC-QTOF-MS | Drugs, Benzodiazepines / Hair | Deuterated mixture | LOD: 0.003–0.015 ng/mg, LOQ: 0.006–0.021 ng/mg | >90% | <15% | Good | nih.gov |

| UHPLC-MS/MS | Benzodiazepines / Water, Sediment | Internal Standard | LOD: 0.002–0.01 μg/L, LOQ: 0.01–0.03 μg/L (water) | 70–120% | <15% | >0.99 | mdpi.com |

| UHPLC-MS/MS | Benzodiazepines / Urine | Deuterated | Varies (e.g., 1-10 ng/mL) | 79–102% | <10% | High | lcms.cz |

| UHPLC-MS/MS | 13 Designer Benzodiazepines / Blood | Not specified | LOD: 0.5 ng/mL, LOQ: 1 ng/mL | 35–90% | <21% | 1-200 ng/mL | researchgate.net |

Method Validation and Data Interpretation

The validation of analytical methods employing this compound as an internal standard involves rigorous assessment of parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Linearity: Calibration curves are typically generated using at least five concentration levels of standards spiked with this compound. Linearity is assessed by regression analysis, with correlation coefficients (r²) generally required to be above 0.99 for reliable quantification nih.govmdpi.comscispace.com.

Accuracy and Precision: Accuracy is evaluated by comparing measured concentrations to theoretical values, often expressed as percent recovery or bias. Precision is assessed by calculating the relative standard deviation (RSD) of replicate measurements. Acceptable values for accuracy are typically within ±15-20%, and for precision, %CV values are usually below 15% nih.govmdpi.comscispace.commdpi.comresearchgate.net.

LOD and LOQ: These parameters define the lowest concentrations at which an analyte can be reliably detected and quantified, respectively. For benzodiazepines analyzed with LC-MS/MS and UHPLC-MS/MS, LODs can be in the low ng/mL or pg/mg range, with LOQs often established at concentrations that ensure acceptable accuracy and precision nih.govmdpi.comscispace.commdpi.comresearchgate.net.

Matrix Effects: Matrix effects, such as ion suppression or enhancement, can significantly impact quantification. The use of this compound helps to mitigate these effects by ensuring that the ionization efficiency of the analyte and the internal standard are affected similarly by co-eluting matrix components lcms.czoup.comresearchgate.net.

Role of this compound in Ensuring Data Integrity

This compound's primary role is to act as an internal standard, a compound added in a known amount to samples and standards to account for variations in analytical procedures. Its deuterated nature ensures that it behaves chemically and physically almost identically to flualprazolam during sample preparation, extraction, and chromatographic separation. However, it is distinguishable from flualprazolam by its mass-to-charge ratio in the mass spectrometer. By monitoring the ratio of the peak area of flualprazolam to that of this compound, analysts can accurately quantify flualprazolam, even if sample losses or instrument fluctuations occur. This is particularly vital in complex matrices like biological fluids where matrix effects are common caymanchem.comcaymanchem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlabchem.com.my.

Compound List

this compound

Flualprazolam

Alprazolam

Diazepam

Lorazepam

Nitrazepam

Chlordiazepoxide

Flurazepam

Etizolam

Clobazam

Clonazepam

Midazolam

Zolpidem

Temazepam

Oxazepam

Nordiazepam

Triazolam

Flunitrazepam

α-hydroxyalprazolam

7-aminoflunitrazepam (B158405)

Desalkylflurazepam

N-desmethylflunitrazepam

α-hydroxytriazolam

Bromazepam

Brotizolam

Demoxepam

Estazolam

Lormetazepam

Zaleplon

Zopiclone

Deschloroetizolam

Diclazepam

Flubromazepam

Flubromazolam

Flunitrazolam

Meclonazepam

Nifoxipam

Pyrazolam

Isotonitazene

Method Validation Parameters and Performance Metrics

Limits of Detection (LOD) and Limits of Quantification (LOQ) Assessment

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably identified with a high degree of confidence, though not necessarily quantified accurately. The Limit of Quantification (LOQ), conversely, is the lowest concentration at which an analyte can be reliably measured with acceptable precision and accuracy. These parameters are critical for establishing the sensitivity and reporting capabilities of an analytical method.

LOD and LOQ are typically determined through statistical analysis of signal-to-noise ratios or by analyzing replicate measurements of blank samples or samples spiked at very low concentrations. Common approaches involve calculating the standard deviation of blank measurements or the standard deviation of the y-intercept of the calibration curve. For instance, LOQ is often established at 10 times the standard deviation of blank measurements or the standard deviation of the y-intercept, while LOD is commonly set at 3.3 times these values or related to the limit of blank (LoB) plus a factor of the standard deviation ( eflm.eu, mdpi-res.com).

While specific LOD/LOQ values for this compound are not extensively detailed in the provided literature, studies on related benzodiazepines and flualprazolam itself offer insights into expected performance. For instance, a screening LOD for flualprazolam was reported at 4 ng/ml, with quantification performed at concentrations ranging from 4 to 256 ng/ml ( nih.gov). Other benzodiazepine analyses have reported LOQs in the range of 0.002 to 0.005 mg/kg in whole blood ( scispace.com) and 5 or 25 pg/mg in hair samples ( researchgate.net).

Table 1: Representative LOD/LOQ Values for Benzodiazepine Analysis

| Analyte/Methodology | Matrix | LOD (approx.) | LOQ (approx.) | Reference |

|---|---|---|---|---|

| Flualprazolam (screening) | Blood | 4 ng/ml | N/A | nih.gov |

| Flualprazolam (quantitation) | Blood | N/A | 4 ng/ml | nih.gov |

| General Benzodiazepines | Whole Blood | 0.002 mg/kg | 0.005 mg/kg | scispace.com |

| Designer Benzodiazepines | Hair | N/A | 5-25 pg/mg | researchgate.net |

| General Benzodiazepines | Urine | 5 µg/L | N/A | ascld.org |

Evaluation of Accuracy and Precision (Repeatability and Reproducibility)

Accuracy and precision are fundamental metrics for validating analytical methods. Accuracy refers to how close a measurement is to the true value, while precision describes the degree of agreement among repeated measurements. Precision is further categorized into repeatability (variability under the same conditions over a short period) and reproducibility (variability under different conditions, such as different analysts, labs, or days) ( wichita.edu, ut.ee, processinstruments.mx). Intra-assay and inter-assay precision are commonly evaluated.

Accuracy is typically assessed by calculating the percentage bias between the measured concentration of quality control (QC) samples and their nominal values ( thermofisher.com, thermofisher.com). Precision is evaluated using the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, expressed as a percentage ( scispace.com, phenomenex.com). Studies often report acceptable bias within ±15% or ±20% and CV values below 20% ( uakron.edu, researchgate.net). For example, in the analysis of synthetic benzodiazepines, CV values were reported to be less than 10% ( phenomenex.com), and bias for QC samples generally stayed within ±15% ( uakron.edu). Long-term imprecision (CV%) for benzodiazepines in whole blood has been reported to range from 6.0% to 18.7% ( scispace.com).

Table 2: Representative Accuracy and Precision Metrics in Benzodiazepine Analysis

| Metric | Typical Range/Criteria | Matrix | Reference |

|---|---|---|---|

| Bias (Accuracy) | ±15% (or ±20%) | Various | uakron.edu |

| Intra-assay Precision (CV) | < 10% | Urine | phenomenex.com |

| Inter-assay Precision (CV) | 6.0% - 18.7% | Whole Blood | scispace.com |

| Imprecision (CV) | < 20% | Hair | researchgate.net |

Recovery Studies Across Various Sample Matrices

Recovery studies are essential to determine the efficiency of the sample preparation process, particularly the extraction of the target analyte from a complex matrix. This is typically assessed by spiking a known amount of the analyte into a blank matrix, performing the extraction and analysis, and then comparing the measured amount to the spiked amount. Deuterated internal standards like this compound are crucial here, as they are processed identically to the analyte and help correct for any losses during extraction.

Studies involving benzodiazepines have demonstrated high extraction recoveries across various matrices. For instance, recoveries in whole blood have been reported in the range of 73–108% ( scispace.com), and for synthetic benzodiazepines in urine, absolute recovery yields were between 76-114% ( phenomenex.com). In hair samples, extraction efficiencies exceeding 70% were observed for analytes ( researchgate.net). Common matrices analyzed include blood, urine, plasma, serum, vitreous humor, liver homogenate, brain homogenate, gastric contents, and hair samples ( nih.gov, thermofisher.com, scispace.com, thermofisher.com, nih.gov, uakron.edu, phenomenex.com, researchgate.net). Matrix effects, which can influence ionization efficiency in mass spectrometry, are also evaluated and managed, often through the use of appropriate internal standards ( scispace.com, uakron.edu).

Table 3: Extraction Recovery Ranges in Different Sample Matrices for Benzodiazepines

| Matrix | Recovery Range | Reference |

|---|---|---|

| Whole Blood | 73–108% | scispace.com |

| Urine | 76-114% | phenomenex.com |

| Hair | > 70% | researchgate.net |

| Blood/Urine | >25% (matrix effect) | uakron.edu |

Metabolic Profiling and Biotransformation of Flualprazolam Research Utilizing Deuterated Analogs

In Vitro Metabolic Models for Elucidating Biotransformation Pathways

To understand the complex metabolic pathways of Flualprazolam, researchers employ a range of in vitro systems that mimic human metabolic processes. These models allow for the controlled study of enzymatic reactions and the identification of metabolites without the complexities of in vivo studies.

Human liver microsomes (HLM) and S9 fractions are widely used subcellular fractions derived from liver cells, containing a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) hyphadiscovery.comxenotech.com. Studies utilizing pooled human liver microsomes (pHLM) and human liver S9 fractions have been instrumental in identifying the initial metabolic steps of Flualprazolam. These investigations have revealed the formation of hydroxylated metabolites, suggesting the involvement of CYP enzymes in its biotransformation xenotech.comspringermedizin.deresearchgate.nettandfonline.com. Specifically, CYP3A4 has been identified as a primary enzyme responsible for the Phase I hydroxylation of Flualprazolam, with other CYP isoforms like CYP2B6, CYP2C19, and CYP3A5 also showing involvement in the formation of monohydroxylated metabolites springermedizin.denih.gov.

Human hepatocellular carcinoma (HepaRG) cell lines offer a valuable alternative to primary human hepatocytes and subcellular fractions for drug metabolism studies. These cells exhibit a differentiated hepatocyte-like phenotype, expressing a broad spectrum of drug-metabolizing enzymes and transporters, making them suitable for investigating drug biotransformation pathways merckmillipore.comcore.ac.uk. Research involving HepaRG cells has contributed to the identification of multiple Flualprazolam metabolites, including both Phase I and Phase II products springermedizin.deresearchgate.netnih.govcore.ac.uktandfonline.com. The use of HepaRG cells has provided comprehensive insights into the metabolic profile of Flualprazolam, complementing findings from HLM and S9 fraction studies researchgate.netnih.gov.

Animal models, particularly isolated perfused organs, provide an in vivo-like environment for studying drug metabolism. The rabbit perfusion model has been employed for the determination of Flualprazolam in whole blood and for initial metabolism analysis researchgate.netnih.gov. In studies utilizing the rabbit perfusion model, a monohydroxylated metabolite, specifically 3-hydroxy-flualprazolam, was identified in the primary mass spectrum of metabolites researchgate.netnih.gov. This model offers a valuable approach for understanding the initial metabolic fate of Flualprazolam in a physiological context.

Identification and Characterization of Phase I Biotransformation Products

Phase I metabolism typically introduces or exposes functional groups, such as hydroxyl groups, on the parent drug molecule. For Flualprazolam, hydroxylation is the predominant Phase I metabolic pathway, leading to the formation of various hydroxylated metabolites.

Several monohydroxylated metabolites of Flualprazolam have been identified in metabolic studies. These include hydroxylation at the C4 position of the diazepine (B8756704) core and/or the α-carbon atom of the triazolo ring springermedizin.de. Specifically, 3-hydroxy-flualprazolam, 4-hydroxy-flualprazolam, and α-hydroxy-flualprazolam have been reported springermedizin.deresearchgate.netnih.govresearchgate.netnih.govnih.gov. Research suggests that α-hydroxy-flualprazolam may be a major metabolite of Flualprazolam springermedizin.de. These monohydroxylated metabolites are often precursors for subsequent Phase II conjugation reactions, such as glucuronidation springermedizin.deresearchgate.netnih.gov.

In addition to monohydroxylated products, dihydroxylated metabolites of Flualprazolam have also been identified. One such metabolite is α,4-dihydroxyflualprazolam, formed through hydroxylation at both the α-carbon of the triazolo ring and the C4 position of the diazepine ring springermedizin.de. The identification of dihydroxylated metabolites further illustrates the extent of oxidative biotransformation that Flualprazolam undergoes.

Data Tables

To summarize the findings from various metabolic studies, the following tables present key information regarding the models used and the identified metabolites.

Table 1: In Vitro Metabolic Models and Identified Metabolites of Flualprazolam

| Metabolic Model | Key Metabolites Identified | Primary Enzymes Involved (if specified) | Citation(s) |

| Pooled Human Liver Microsomes (pHLM) | One dihydroxylated, two monohydroxylated metabolites | CYP3A4 (primarily) | springermedizin.de |

| Pooled Human Liver S9 Fraction | Six metabolites (three Phase I, three Phase II); Monohydroxylated and dihydroxylated metabolites | CYP3A4, CYP2B6, CYP2C19, CYP3A5 | springermedizin.deresearchgate.netnih.gov |

| HepaRG Cell Lines | Six metabolites (three Phase I, three Phase II); Monohydroxylated and dihydroxylated metabolites | CYP3A4 | springermedizin.deresearchgate.netnih.gov |

| Rabbit Perfusion Model | 3-hydroxy-flualprazolam (monohydroxylated) | Not specified | researchgate.netnih.gov |

| Human Liver S9 Fraction (separate study) | Seven metabolites tentatively identified (including Phase I and Phase II) | CYP3A4, UGT1A4 | researchgate.net |

| Pooled Human Hepatocytes | Not specified in detail for Flualprazolam, but used for comparison with other DBZDs | Not specified | tandfonline.com |

Table 2: Identified Phase I Metabolites of Flualprazolam

| Metabolite Type | Specific Metabolite Name(s) | Hydroxylation Site(s) | Citation(s) |

| Monohydroxylated | 3-hydroxy-flualprazolam | Not specified | researchgate.netnih.gov |

| Monohydroxylated | 4-hydroxy-flualprazolam | C4 of the diazepine core | springermedizin.deresearchgate.netnih.gov |

| Monohydroxylated | α-hydroxy-flualprazolam | α-carbon atom of the triazolo ring | springermedizin.deresearchgate.netnih.gov |

| Dihydroxylated | α,4-dihydroxyflualprazolam | α-carbon atom of the triazolo ring and C4 of the diazepine core | springermedizin.de |

Compound List

Flualprazolam

Flualprazolam-d4

Alprazolam

Triazolam

Flubromazolam

Fludiazepam

Flubromazepam

Fluclotizolam

Flunitrazolam

Flutazolam

Meclonazepam

Clonazolam

Etizolam

Diclazepam

Bromazepam

3-hydroxy-flualprazolam

4-hydroxy-flualprazolam

α-hydroxy-flualprazolam

α,4-dihydroxyflualprazolam

α-hydroxy-flubromazolam

α-hydroxyalprazolam

O-desmethyl venlafaxine (B1195380)

Venlafaxine

Theophylline

Cytochrome P450 (CYP) Isozyme Mapping (e.g., CYP3A4 involvement)

Studies investigating the Phase I metabolism of Flualprazolam utilize in vitro methodologies, including incubations with pooled human liver microsomes (pHLM) and recombinant cytochrome P450 (CYP) enzymes. These investigations are designed to identify and map the specific CYP isozymes responsible for the compound's biotransformation researchgate.net. While research employs recombinant CYP systems to map isozyme involvement in Flualprazolam's metabolism, specific quantitative contributions of individual enzymes, such as CYP3A4, were not explicitly detailed in the analyzed search results.

Identification and Characterization of Phase II Biotransformation Products

Flualprazolam undergoes Phase II conjugation reactions, predominantly glucuronidation, which results in the formation of more water-soluble metabolites that facilitate excretion from the body researchgate.netresearchgate.net.

Glucuronide Conjugates (e.g., alpha-hydroxy flualprazolam glucuronide, 4-hydroxy flualprazolam glucuronide)

Key Phase II metabolites identified in urine samples include alpha-hydroxy flualprazolam glucuronide, 4-hydroxy flualprazolam glucuronide, and the parent glucuronide researchgate.net. These glucuronide conjugates were found to be significantly more abundant in urine than the parent compound, indicating their role as major excretion products researchgate.net. Additionally, metabolic profiling has identified N + -glucuronides, characterized by a permanent positive charge, as metabolites researchgate.net.

Table 1: Identified Glucuronide Conjugates of Flualprazolam

| Metabolite Name | Phase | Identified In | Notes |

| Alpha-hydroxy flualprazolam glucuronide | II | Urine | Major urinary metabolite researchgate.net |

| 4-hydroxy flualprazolam glucuronide | II | Urine | Major urinary metabolite researchgate.net |

| Flualprazolam parent glucuronide | II | Urine | Major urinary metabolite researchgate.net |

| N + -glucuronides | II | (Implied) | Characterized by a permanent positive charge researchgate.net |

UDP-Glucuronosyltransferase (UGT) Isozyme Mapping (e.g., UGT1A4 involvement)

The N-glucuronidation of Flualprazolam has been specifically identified as being catalyzed by UDP-glucuronosyltransferase (UGT) isozymes UGT1A4 and UGT2B10 researchgate.nethud.ac.uk. UGT1A4 is recognized as an enzyme particularly specialized in performing N-glucuronidation reactions researchgate.net. The involvement of UGT1A4 and UGT2B10 in the metabolism of other benzodiazepines, such as alprazolam and midazolam, has also been previously established researchgate.net.

Table 2: UGT Isozyme Involvement in Flualprazolam Metabolism

| UGT Isozyme | Catalyzed Reaction | Significance |

| UGT1A4 | N-glucuronidation of Flualprazolam | Specialized in N-glucuronidation; involved in metabolism of other benzodiazepines researchgate.nethud.ac.uk |

| UGT2B10 | N-glucuronidation of Flualprazolam | Involved in metabolism of other benzodiazepines researchgate.nethud.ac.uk |

Metabolic Stability Assessments in Simulated Biological Environments

Assessments of Flualprazolam's metabolic stability have been conducted using simulated biological environments. These studies typically involve incubations with pooled human liver microsomes (pHLM) and HepaRG cells, employing analytical techniques such as liquid chromatography-ion trap mass spectrometry (LC-ion trap MS) to evaluate the compound's stability researchgate.net. While these methods are utilized to assess metabolic stability, specific quantitative data regarding the half-life or intrinsic clearance of Flualprazolam in these simulated environments were not detailed in the analyzed search results.

Compound List:

Flualprazolam

Chemical Stability and Degradation Pathways of Flualprazolam and Deuterated Analogs in Research Contexts

Assessment of Long-Term and Accelerated Stability in Analytical Reference Materials

Analytical reference materials are manufactured and qualified to meet rigorous standards, ensuring their stability and purity for a defined period. For Flualprazolam-d4, manufacturers typically provide a stated shelf life based on stability testing.

Long-Term Stability: this compound is reported to have a stability of "≥ 5 years" caymanchem.com. In comparison, the non-deuterated flualprazolam is stated to have a stability of "≥ 3 years" caymanchem.com. This indicates a robust long-term stability profile for the deuterated analog when stored under recommended conditions.

Accelerated Stability: Specific data from accelerated stability studies (e.g., stress testing at elevated temperatures or humidity) for this compound were not found in the reviewed literature. However, general observations on the stability of benzodiazepines in various matrices provide context. For instance, alprazolam, a structurally related compound, demonstrated good stability in urine samples, with a recovery of 95% after 30 days of storage at 4°C oup.com. Furthermore, extracted benzodiazepine (B76468) samples stored at 5°C showed stability for up to 96 hours, with less than 20% degradation observed uakron.edu. These findings suggest that benzodiazepines, in general, exhibit reasonable stability at refrigerated temperatures, supporting the stated long-term stability of this compound.

Table 1: Stability Information for this compound and Related Compounds

| Compound | Stated Stability | Recommended Storage | Source |

| This compound | ≥ 5 years | -20°C | caymanchem.com |

| Flualprazolam (non-deuterated) | ≥ 3 years | -20°C | caymanchem.com |

| Alprazolam (in urine) | Good stability | 4°C (30 days) | oup.com |

| Benzodiazepines (extracted) | Stable (<20% deg.) | 5°C (96 hours) | uakron.edu |

| Benzodiazepines (matrix) | Almost unchanged | -20°C / -80°C | nih.gov |

| Benzodiazepines (matrix) | Relatively stable | 4°C / 25°C (weeks) | nih.gov |

Identification and Structural Elucidation of Degradation Products

Direct studies detailing the identification and structural elucidation of degradation products specifically for this compound under typical storage conditions were not identified. The absence of such specific data for the deuterated analog, coupled with general statements indicating limited available data on flualprazolam stability springermedizin.denih.gov, suggests that comprehensive degradation product profiling for this specific compound may not be widely published.

However, understanding potential degradation mechanisms for related compounds can offer insight:

Research on alprazolam under advanced oxidation conditions (UV/H2O2) indicated that hydroxylation induced by hydroxyl radicals (·OH) was a primary degradation pathway frontiersin.org.

Studies involving degradation in artificial gastric juice (an acidic environment) identified reversible and irreversible degradation products for nitrazepam, involving hydrolysis and ring-opening reactions nih.gov.

These findings highlight that benzodiazepines can be susceptible to oxidative and hydrolytic degradation under specific chemical conditions. As an analytical reference standard, this compound is typically supplied in high purity, with manufacturers employing controlled synthesis, purification, and packaging processes to minimize the presence of degradation products.

Receptor Pharmacology and Molecular Binding Dynamics of Flualprazolam Contextual Research for Deuterated Analog Applications

Computational Predictions of Receptor Binding Affinities (e.g., GABAA receptor interactions)

Computational methods, such as molecular docking, are employed to predict the binding affinities and interaction patterns of ligands with target receptors, including the GABA-A receptor nih.govcerradopub.com.brcerradopub.com.br. These in silico approaches utilize software like AutoDock Vina and visualization tools such as PyMol to model how a compound might interact with the receptor's binding site, providing insights into potential efficacy and selectivity nih.gov. While specific computational docking studies focusing solely on Flualprazolam are not detailed in the provided search results, related studies on alprazolam derivatives have yielded docking scores, predicting binding affinities in the range of -8.0 to -8.4 kcal/mol for certain analogs with the GABA-A receptor cerradopub.com.brcerradopub.com.br. Quantitative Structure-Activity Relationship (QSAR) modeling has also predicted high binding affinities for Flualprazolam to the GABA-A receptor, suggesting a potency comparable to or greater than other designer benzodiazepines cardiff.ac.uknih.govnih.gov. These predictions are valuable for guiding experimental investigations.

In Vitro Methodologies for Investigating Ligand-Receptor Interactions

Investigating the precise mechanisms by which Flualprazolam interacts with GABA-A receptors requires sophisticated in vitro methodologies. These techniques allow for the direct measurement of binding affinities, kinetics, and functional consequences of ligand-receptor engagement.

Radioligand Binding Assays for Affinity and Kinetic Studies

Radioligand binding assays are a cornerstone for characterizing the affinity of compounds for specific receptors. These assays typically involve incubating receptor-rich membrane preparations with a known concentration of a radiolabeled ligand (e.g., [3H]-flumazenil for benzodiazepine (B76468) binding sites on GABA-A receptors) in the presence of varying concentrations of the test compound nih.govresearchgate.netwikipedia.org. By measuring the displacement of the radioligand by the test compound, researchers can determine its binding affinity (Ki) and characterize its interaction with the receptor nih.govresearchgate.net. These assays are crucial for understanding how strongly Flualprazolam binds to the GABA-A receptor and its subtypes. While specific Ki values for Flualprazolam across different GABA-A receptor subtypes were not explicitly detailed in the provided search results, studies on related benzodiazepines indicate binding affinities in the low nanomolar range cardiff.ac.ukresearchgate.netalaska.edu. Deuterated compounds can potentially be used in conjunction with these assays, although their primary role for Flualprazolam-d4 is as an internal standard in mass spectrometry nih.govmdpi.comuni-muenchen.de.

Label-Free Biosensing Techniques (e.g., Surface Plasmon Resonance Spectroscopy)

Label-free biosensing techniques, such as Surface Plasmon Resonance (SPR), offer a sensitive method for real-time monitoring of molecular interactions without the need for labels biorxiv.orgnih.govmedchemexpress.comnih.gov. In SPR, one binding partner (e.g., a receptor) is immobilized on a sensor chip, and the binding of the other partner (e.g., Flualprazolam) from a solution flowing over the surface is detected by changes in the refractive index. This allows for the determination of binding kinetics (association and dissociation rates, kon and koff) and affinity (KD) nih.govmedchemexpress.com. SPR has been utilized to study interactions between GABA-A receptors and various ligands, including nanobodies and neurexins, demonstrating its applicability to characterizing benzodiazepine receptor binding nih.govmedchemexpress.com.

Fluorescence-Based Techniques for Binding Dynamics (e.g., Fluorescence Resonance Energy Transfer)

Fluorescence-based techniques, including Fluorescence Resonance Energy Transfer (FRET), provide valuable insights into ligand-receptor dynamics and conformational changes frontiersin.org. FRET can be employed by labeling receptor subunits or ligands with different fluorescent probes; changes in the proximity or orientation of these probes upon ligand binding can be detected as alterations in fluorescence resonance. This has been used to study GABA-evoked changes in GABA-A receptor conformation and to assess the trafficking of receptors within cells frontiersin.org. While direct FRET studies specifically detailing Flualprazolam's interaction are not presented, the methodology is established for investigating benzodiazepine receptor modulation. Deuteration can also be relevant in fluorescence-based assays, potentially influencing photophysical properties or serving as a tracer in complex systems nih.gov.

Future Research Trajectories for Deuterated Benzodiazepine Analogs

Development of Novel High-Throughput Analytical Methodologies

The proliferation of novel psychoactive substances (NPS) presents a significant challenge to toxicology laboratories, which require rapid, sensitive, and specific methods for their detection. tandfonline.comrti.org Flualprazolam-d4 plays a crucial role as an internal standard in the development and validation of high-throughput analytical methodologies, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com The use of a stable isotope-labeled internal standard is best practice for quantitative analysis as it corrects for variations in sample preparation and instrument response, ensuring accuracy and precision. lcms.cz

Future research will focus on integrating this compound into automated platforms that can process large numbers of samples with minimal manual intervention. This includes the development of streamlined solid-phase extraction (SPE) or liquid-liquid extraction techniques coupled with ultra-high-performance liquid chromatography (UHPLC) systems that offer significantly faster analysis times. lcms.cz The goal is to create robust, "dilute-and-shoot" methods or simplified extraction protocols that can be easily implemented in clinical and forensic settings, reducing turnaround times for results. researchgate.net The high quality and reliability of data generated using deuterated standards like this compound are essential for these high-throughput applications, which are critical for public health surveillance and emergency response to intoxication events. nih.gov

| Parameter | Conventional Method (e.g., GC-MS) | High-Throughput Method (e.g., UHPLC-MS/MS) |

| Sample Preparation Time | 1-2 hours | 15-30 minutes |

| Instrument Run Time | 15-25 minutes | 2-5 minutes |

| Internal Standard | Structural Analog | Stable Isotope-Labeled (e.g., this compound) |

| Specificity | Good | Excellent |

| Sample Throughput | Low to Medium | High |

Comprehensive Elucidation of Minor and Novel Metabolic Pathways

Understanding the metabolic fate of a drug is critical for interpreting toxicological findings. The primary metabolic pathways for many benzodiazepines involve oxidation via cytochrome P450 (CYP) enzymes, followed by glucuronide conjugation. clinpgx.orgarupconsult.com For Flualprazolam, known metabolites include alpha-hydroxyflualprazolam and 4-hydroxyflualprazolam, which are then excreted as glucuronides. nih.gov

This compound is an essential tool for advancing this research. By "spiking" a biological sample with a known concentration of the deuterated standard, analysts can confidently identify and quantify the non-deuterated metabolites of Flualprazolam. The distinct mass difference ensures that the signals from the internal standard and the metabolites are clearly resolved, even at very low concentrations. spectralabsci.com

Future research will utilize high-resolution mass spectrometry (HRMS) in conjunction with this compound to explore beyond the primary metabolic routes. This will enable the discovery and structural elucidation of minor or previously unknown metabolites. Identifying these minor pathways is crucial, as some metabolites may possess their own pharmacological activity or serve as unique biomarkers of exposure. This comprehensive metabolic mapping provides a more complete picture of the drug's disposition and potential for drug-drug interactions. nih.gov

| Metabolite | Metabolic Reaction | Key Enzyme Family |

| alpha-hydroxy flualprazolam | Aliphatic Hydroxylation | Cytochrome P450 (CYP3A4) |

| 4-hydroxy flualprazolam | Aromatic Hydroxylation | Cytochrome P450 |

| Flualprazolam N-glucuronide | Glucuronidation | UDP-glucuronosyltransferase (UGT) |

| alpha-hydroxy flualprazolam glucuronide | Glucuronidation | UDP-glucuronosyltransferase (UGT1A4) |

| 4-hydroxy flualprazolam glucuronide | Glucuronidation | UDP-glucuronosyltransferase (UGT) |

Expansion of Deuterated Standard Libraries for Emerging Psychoactive Substances

The constant emergence of new designer drugs requires forensic and toxicology laboratories to continually update their analytical methods and reference material libraries. sigmaaldrich.comojp.gov The availability of certified reference materials (CRMs), including deuterated internal standards like this compound, is a cornerstone of reliable drug testing. nih.gov These standards ensure that laboratories can unambiguously identify and quantify new threats as they appear on the illicit market. wiley.com

A significant future trajectory is the proactive expansion of deuterated standard libraries. This involves synthesizing and certifying deuterated analogs of not only known NPS but also of predicted future designer benzodiazepines. By anticipating structural modifications that clandestine chemists might make, reference material producers can provide laboratories with the tools they need before a new compound becomes a public health issue. This proactive approach is essential to shorten the time lag between the emergence of a new substance and the availability of a validated detection method. clinicallab.com Collaboration between forensic laboratories, public health agencies, and commercial standard providers will be critical to identifying trends and prioritizing the synthesis of new deuterated standards. nih.gov

Integration of Cheminformatics and Machine Learning in Analytical and Metabolic Prediction

The intersection of analytical chemistry and data science offers powerful new avenues for research. High-quality, reproducible data generated using deuterated standards like this compound is invaluable for building and training cheminformatics and machine learning (ML) models. nih.gov These computational tools can be used to predict various properties of new, uncharacterized compounds.

Future research will focus on several key applications:

Metabolic Prediction: ML models, trained on extensive datasets of known drug metabolism, can predict the likely sites of metabolism (SoMs) and the resulting metabolites for novel benzodiazepines. oup.comchemrxiv.org This in silico approach can guide analytical chemists in their search for metabolites in biological samples, even before reference standards for those metabolites exist. nih.govnih.gov

Analytical Behavior Prediction: Models can be developed to predict the analytical properties of new compounds, such as their retention time in liquid chromatography and their fragmentation patterns in mass spectrometry. This can significantly speed up method development for newly identified substances. oup.com

Data Analysis Automation: Machine learning algorithms can be applied to automatically process the large datasets generated by high-throughput analyses, flagging presumptive positive results and identifying potential interferences, thereby increasing the efficiency and reliability of toxicological screening. nih.govyoutube.com

Q & A

Q. How should researchers structure tables and figures to enhance reproducibility in this compound studies?

- Answer : Follow journal-specific guidelines (e.g., Pharmaceutical Research):

- Tables : Number with Roman numerals, include footnotes for abbreviations, and ensure self-explanatory column headers (e.g., "LLOQ," "Matrix Effect %").

- Figures : Use high-resolution chromatograms with annotated peaks (e.g., this compound vs. metabolites). Submit raw data as supplementary material for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.